2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl carbamimidothioate hydrochloride
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Overview
Description
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring with dioxo groups at positions 2 and 4, and a carbamimidothioate group at position 5. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the use of dicationic molten salts as catalysts to facilitate the reaction . The process is designed to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidothioate group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted pyrimidine compounds
Scientific Research Applications
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of pyrimidine metabolism.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in metabolic pathways. This inhibition can result in various biological effects, including antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid: A related compound with similar structural features but different functional groups.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride: Another derivative with sulfonyl groups, used as a pharmaceutical intermediate.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: A compound with applications in medicinal chemistry.
Uniqueness
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride is unique due to its specific functional groups and the presence of the carbamimidothioate moiety
Properties
CAS No. |
42074-70-4 |
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Molecular Formula |
C5H7ClN4O2S |
Molecular Weight |
222.65 g/mol |
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-5-yl) carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C5H6N4O2S.ClH/c6-4(7)12-2-1-8-5(11)9-3(2)10;/h1H,(H3,6,7)(H2,8,9,10,11);1H |
InChI Key |
AZHADNFYAVFCDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)SC(=N)N.Cl |
Origin of Product |
United States |
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